![molecular formula C8H11NO2 B1380815 2-Azaspiro[4.4]nonane-1,6-dione CAS No. 1784822-92-9](/img/structure/B1380815.png)

2-Azaspiro[4.4]nonane-1,6-dione

Descripción general

Descripción

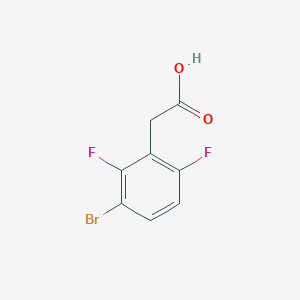

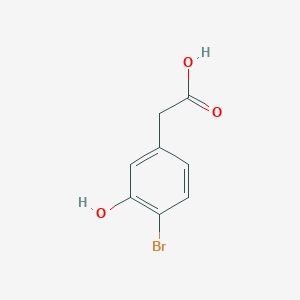

2-Azaspiro[4.4]nonane-1,6-dione is a chemical compound with the molecular formula C8H11NO2 . It is known to be an angiogenesis inhibitor with a 1-oxa-7-azaspiro [4.4]non-2-ene-4,6-dione skeleton .

Synthesis Analysis

The synthesis of 2-Azaspiro[4.4]nonane-1,6-dione and its derivatives has been reported in several studies . For instance, a series of spirosuccinimides was synthesized and evaluated for anticonvulsant activity . Another study described an enantioselective synthesis of ®-1-azaspiro [4.4]nonane-2,6-dione ethylene ketal (4), starting from ®-1- (2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester (®-10) in 8 chemical operations .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.4]nonane-1,6-dione is complex and involves several functional groups . The structure is characterized by a spirocyclic system, which is a type of cyclic system where two rings share a single atom .Chemical Reactions Analysis

The chemical reactions involving 2-Azaspiro[4.4]nonane-1,6-dione have been studied in the context of synthesizing its derivatives . These reactions often involve the addition of various functional groups to the spirocyclic system .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azaspiro[4.4]nonane-1,6-dione and its derivatives have been studied . For instance, the lipophilicity of these compounds was determined using the RP-TLC method .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Azaspiro[4.4]nonane-1,6-dione: is a valuable building block in organic synthesis. Its rigid bicyclic structure can be functionalized to create a variety of complex molecules. For instance, it can undergo reactions with methanesulfonyl chloride or PPh3-CBr4 to activate a hydroxyl group towards nucleophilic substitution, leading to various functional derivatives .

Medicinal Chemistry

In medicinal chemistry, 2-Azaspiro[4.4]nonane-1,6-dione serves as a precursor for the synthesis of bioactive molecules. It has been used in the enantioselective synthesis of compounds that could potentially develop into therapeutically important esters of (-)-cephalotaxine and analogs .

Spin Labeling in NMR Spectroscopy

The compound’s derivatives have been explored as potential precursors for rigid spin labels in NMR spectroscopy. These labels can enable precise distance measurements via site-directed spin labeling—PELDOR technique, which is crucial for understanding molecular structures .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2-Azaspiro[4.4]nonane-1,6-dione are integrin α L β 2, protein arginine deiminase, and matrix metalloproteinases . These targets play crucial roles in various biological processes. For instance, integrin α L β 2 is involved in the delivery of leukocytes to the site of inflammation . Protein arginine deiminase is implicated in various cellular functions, including gene regulation and apoptosis . Matrix metalloproteinases are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling .

Mode of Action

2-Azaspiro[4.4]nonane-1,6-dione interacts with its targets, leading to various changes. For instance, it acts as an antagonist of integrin α L β 2, thereby inhibiting the delivery of leukocytes to inflammation sites . It also inhibits the activity of protein arginine deiminase and matrix metalloproteinases .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting integrin α L β 2, it can potentially modulate leukocyte migration and immune response . Its inhibition of protein arginine deiminase can affect protein function and gene regulation . By inhibiting matrix metalloproteinases, it can influence tissue remodeling and disease processes like osteoarthritis and gastric ulcers .

Result of Action

The molecular and cellular effects of 2-Azaspiro[4.4]nonane-1,6-dione’s action include the modulation of leukocyte migration, alteration of protein function and gene regulation, and influence on tissue remodeling . These effects can potentially lead to therapeutic benefits in conditions like inflammation, cancer, and tissue degenerative diseases .

Propiedades

IUPAC Name |

2-azaspiro[4.4]nonane-1,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-2-1-3-8(6)4-5-9-7(8)11/h1-5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESBMLLPMMYSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2(C1)CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[4.4]nonane-1,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)

![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)

![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)

![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)